molecular formula C23H17N5O2S4 B2551446 N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide CAS No. 392325-14-3

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2551446
CAS No.: 392325-14-3
M. Wt: 523.66
InChI Key: MCXWSGQDGFYSRC-UHFFFAOYSA-N
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Description

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine-2,6-dicarboxamide core substituted with two benzo[d]thiazol-6-yl groups, each bearing a methylthio substituent

Scientific Research Applications

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to stabilize reactive species and model metalloenzyme active sites.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Aryl thiazoles were prepared and evaluated for their anticancer actions .

Future Directions

Thiazoles show notable pharmacological actions, making them significant in the rapidly growing chemical world of compounds . They are being studied for their biological activity against the most common types of cancers, prostate and liver cancer (hepatocellular carcinoma) . This suggests a promising future direction for the study and application of “N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide” and similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole intermediates, which are then coupled with pyridine-2,6-dicarboxylic acid derivatives. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the benzo[d]thiazole rings, particularly at positions ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N2,N6-bis(2-benzothiazolyl)pyridine-2,6-dicarboxamide
  • N2,N6-bis(2-(methylthio)benzothiazolyl)pyridine-2,6-dicarboxamide

Uniqueness

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide is unique due to the presence of the methylthio groups, which enhance its chemical reactivity and biological activity. These substituents can significantly influence the compound’s ability to interact with biological targets and undergo various chemical transformations, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-N,6-N-bis(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S4/c1-31-22-27-14-8-6-12(10-18(14)33-22)24-20(29)16-4-3-5-17(26-16)21(30)25-13-7-9-15-19(11-13)34-23(28-15)32-2/h3-11H,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXWSGQDGFYSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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